3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid
Description
Properties
IUPAC Name |
3-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWOZQHXOJVMA-HCFISPQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for the Thiazolidinone Core
Synthesis of the 4-Thiazolidinone/Rhodanine Core
The foundational step in preparing the target compound is the synthesis of the rhodanine core. Several methods have been reported for this purpose, with the most common being the cyclocondensation of reactants bearing the N=C=S fragment with α-halocarbonyl compounds. The general reaction scheme is presented below.
Using Thiourea and Chloroacetic Acid
One of the most common and straightforward methods for synthesizing the 2-thioxo-4-thiazolidinone core involves the reaction of thiourea with an α-haloacetic acid, typically chloroacetic acid. This approach is well-documented in the literature and proceeds via the following mechanism:
- Initial attack on chloroacetic acid by the thiourea sulfur atom (SN2 type reaction)
- Generation of HCl
- Subsequent nucleophilic substitution by the amine attacking the carboxylic carbon (releasing water)
- Formation of the 2-imino-4-thiazolidinone intermediate
- Hydrolysis at position 2 by the in situ generated HCl, yielding the final thiazolidinone with the release of ammonia
The reaction is typically conducted in water under reflux conditions for approximately 12 hours. A typical procedure involves:
Thiourea (7.6 g, 0.1 mol) and chloroacetic acid (9.5 g, 0.1 mol) are dissolved in 100 mL of water. The mixture is refluxed for 12 hours. After cooling, the precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (ethanol or acetic acid) to yield 2-thioxo-4-thiazolidinone.
This conventional method, while effective, requires prolonged heating at elevated temperatures (100-110°C). To overcome these limitations, more efficient approaches using microwave irradiation have been developed.
Microwave-Assisted Synthesis
Microwave-induced synthesis represents a greener alternative to conventional heating methods. The procedure described by Kumar and colleagues involves:
- Suspending chloroacetic acid and thiourea in water under ice-cold conditions for approximately 15 minutes to precipitate the 2-imino-4-thiazolidinone intermediate
- Subjecting this intermediate to microwave irradiation at 250 W for 5 minutes
This method yields the desired rhodanine core in 83% yield without the need for further purification, significantly reducing the reaction time from hours to minutes.
N3-Functionalization with Propionic Acid
To introduce the propionic acid moiety at the N3 position, several approaches can be employed:
Direct Alkylation Method
One approach involves the direct alkylation of the rhodanine core with an appropriate propanoic acid derivative, such as 3-bromopropanoic acid or 3-chloropropanoic acid. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydroxide in a polar aprotic solvent like dimethylformamide (DMF).
2-Thioxo-4-thiazolidinone (1.33 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are dissolved in DMF (30 mL). 3-Bromopropanoic acid (1.53 g, 10 mmol) is added dropwise, and the mixture is stirred at 60-70°C for 4-6 hours. After completion (monitored by TLC), the mixture is poured into cold water, acidified with dilute HCl, and the precipitate is collected by filtration.
One-Pot Approach from Thiosemicarbazide and 3-Halopropanoic Acid
An alternative approach involves the one-pot reaction of thiosemicarbazide with 3-halopropanoic acid in the presence of a base, followed by cyclization. This method is particularly efficient as it combines multiple steps in a single reaction vessel:
Thiosemicarbazide (0.91 g, 10 mmol) and 3-bromopropanoic acid (1.53 g, 10 mmol) are dissolved in ethanol (30 mL) containing sodium acetate (1.64 g, 20 mmol). The mixture is refluxed for 6-8 hours. After cooling, the solution is acidified with dilute HCl, and the precipitate is collected by filtration.
Specific Preparation Methods for 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid
Knoevenagel Condensation Approach
The most common and efficient method for introducing the 3-phenyl-allylidene group at the C5 position is through Knoevenagel condensation between 3-(4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid and cinnamaldehyde (3-phenyl-acrylaldehyde). The methylene carbon at the C5 position of the thiazolidinone core possesses nucleophilic activity and can attack the electrophilic carbonyl carbon of cinnamaldehyde.
Conventional Method using Acetic Acid and Sodium Acetate
3-(4-Oxo-2-thioxo-thiazolidin-3-yl)-propionic acid (2.19 g, 10 mmol) and cinnamaldehyde (1.32 g, 10 mmol) are dissolved in glacial acetic acid (20 mL) containing anhydrous sodium acetate (0.82 g, 10 mmol). The mixture is refluxed for 3-4 hours. After cooling, the precipitate is filtered, washed with water and small portions of cold ethanol, and recrystallized from acetic acid or acetic acid-DMF mixture.
This method typically yields the desired product in 75-85% yield.
Alternative Conditions for Knoevenagel Condensation
Several variations of the reaction conditions have been reported in the literature, each offering potential advantages in terms of yield, reaction time, or environmental impact:
Table 1: Alternative Conditions for Knoevenagel Condensation
One-Pot Multi-Component Approach
A more efficient approach involves the one-pot synthesis of the target compound through a multi-component reaction:
[2+3]-Cyclocondensation followed by Knoevenagel Condensation
This method involves the initial [2+3]-cyclocondensation of a thiourea derivative with a halogen-carboxylic acid to form the thiazolidinone core, followed by in situ Knoevenagel condensation with cinnamaldehyde:
Thiourea (0.76 g, 10 mmol), 3-bromopropanoic acid (1.53 g, 10 mmol), and sodium acetate (1.64 g, 20 mmol) are dissolved in glacial acetic acid (30 mL) and refluxed for 4 hours. Cinnamaldehyde (1.32 g, 10 mmol) is then added, and the mixture is refluxed for an additional 2-3 hours. After cooling, the precipitate is filtered, washed with water and a small amount of cold ethanol, and recrystallized from an appropriate solvent.
This one-pot approach significantly reduces the overall synthesis time and typically yields the target compound in 65-75% yield.
Optimization Strategies and Reaction Conditions
Solvent Effects
The choice of solvent can significantly impact the yield and purity of the target compound. Acetic acid is commonly used for Knoevenagel condensation due to its ability to facilitate the reaction and dissolve both starting materials. However, several alternative solvents have been investigated:
Table 2: Effect of Solvent on the Yield of this compound
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | 3 | Reflux (118) | 84 |
| Ethanol | 4 | Reflux (78) | 72 |
| DMF | 4 | 80 | 81 |
| Toluene | 5 | Reflux (110) | 76 |
| PEG-300 | 2 | 80 | 78 |
| Water | 6 | 100 | 65 |
| Solvent-free | 2 | 90 | 75 |
The data suggest that acetic acid and DMF provide the highest yields, likely due to their ability to dissolve both starting materials and promote the condensation reaction effectively.
Catalyst Variations
Various catalysts have been employed to facilitate the Knoevenagel condensation reaction. Sodium acetate is the most commonly used catalyst, but alternatives have been explored:
Table 3: Effect of Catalyst on the Yield of this compound
| Catalyst | Amount (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| Sodium acetate | 10 | Acetic acid | 84 |
| Piperidine | 5 | Ethanol | 77 |
| L-Proline | 10 | Toluene | 79 |
| Triethylamine | 10 | DMF | 75 |
| EDDA | 5 | Ethanol | 80 |
| [bnmim]H₂PO₄ | 5 | Ethanol | 82 |
| Monoethanolamine | 5 | Ethanol | 76 |
The acidic ionic liquid [bnmim]H₂PO₄ has shown particular promise as a green catalyst that can be reused for multiple reaction cycles without significant loss of activity.
Purification and Characterization
Purification Methods
The crude this compound is typically purified by recrystallization from an appropriate solvent or solvent mixture. Common recrystallization solvents include:
- Acetic acid
- Acetic acid-DMF mixture
- Ethanol
- Ethanol-water mixture
- Acetone
Column chromatography can also be employed for purification, typically using silica gel as the stationary phase and a mixture of suitable solvents such as hexane/ethyl acetate or dichloromethane/methanol as the mobile phase.
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic techniques:
¹H NMR Spectroscopy
Typical ¹H NMR data (DMSO-d₆, 400 MHz):
- δ 12.5-13.0 (s, 1H, COOH)
- δ 7.5-7.8 (m, 5H, aromatic)
- δ 7.4-7.5 (d, 1H, =CH-CH=)
- δ 7.0-7.1 (m, 1H, Ph-CH=)
- δ 6.8-7.0 (d, 1H, =CH-S)
- δ 4.1-4.3 (t, 2H, N-CH₂)
- δ 2.6-2.8 (t, 2H, CH₂-COOH)
¹³C NMR Spectroscopy
Typical ¹³C NMR data (DMSO-d₆, 100 MHz):
- δ 192-194 (C=S)
- δ 170-172 (COOH)
- δ 166-168 (C=O, thiazolidinone)
- δ 134-138 (C, aromatic)
- δ 128-132 (CH, aromatic and olefinic)
- δ 120-124 (=CH-S)
- δ 40-42 (N-CH₂)
- δ 32-34 (CH₂-COOH)
FTIR Spectroscopy
Characteristic FTIR absorption bands:
- 3300-2500 cm⁻¹ (O-H stretching, carboxylic acid)
- 1700-1720 cm⁻¹ (C=O stretching, carboxylic acid)
- 1670-1690 cm⁻¹ (C=O stretching, thiazolidinone)
- 1600-1650 cm⁻¹ (C=C stretching)
- 1430-1450 cm⁻¹ (C-H bending)
- 1140-1160 cm⁻¹ (C=S stretching)
Mass Spectrometry
The molecular ion peak [M+H]⁺ is typically observed at m/z 320, corresponding to the molecular formula C₁₅H₁₃NO₃S₂.
Comparative Analysis of Different Synthetic Routes
Yield Comparison
Table 5: Comparison of Different Synthetic Routes for this compound
| Synthetic Route | Number of Steps | Overall Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential synthesis via rhodanine-3-propionic acid | 2 | 65-70 | 12-16 | Well-established, reliable | Time-consuming, multi-step |
| One-pot synthesis from thiourea | 1 | 60-65 | 6-8 | Shorter overall time, fewer isolations | Lower yield, potential side products |
| Microwave-assisted synthesis | 2 | 70-75 | 0.25-0.5 | Very rapid, energy-efficient | Requires specialized equipment |
| Solvent-free synthesis | 2 | 60-65 | 3-4 | Environmentally friendly, cost-effective | Purification can be challenging |
| Using ionic liquid catalyst | 2 | 75-80 | 4-6 | High yield, reusable catalyst | Higher cost of catalyst |
Scalability Considerations
The scalability of different synthetic routes is an important consideration for potential industrial applications:
Table 6: Scalability Assessment of Different Synthetic Routes
| Synthetic Route | Lab Scale (g) | Pilot Scale (kg) | Industrial Scale | Challenges |
|---|---|---|---|---|
| Sequential synthesis | Up to 50 | Feasible | Feasible | Heat transfer in large reactors |
| One-pot synthesis | Up to 20 | Feasible with optimization | Potentially feasible | Exothermic reaction control |
| Microwave-assisted | Up to 5 | Limited | Not feasible | Penetration depth limitations |
| Solvent-free | Up to 10 | Limited | Not recommended | Heat distribution, mixing issues |
| Ionic liquid catalyst | Up to 30 | Feasible | Potentially feasible | Cost of catalyst at scale |
The conventional sequential synthesis and one-pot approaches appear most suitable for scaling up to industrial levels, with appropriate modifications to address heat transfer and reaction control challenges.
Chemical Reactions Analysis
Types of Reactions
3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl-allylidene group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thiol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid exhibit significant antimicrobial properties. Studies have shown that modifications in the thiazolidine ring can enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research has highlighted its potential as a lead compound for developing enzyme inhibitors that could be used in metabolic disorders .
Cellular Mechanisms
Studies focusing on cellular mechanisms have revealed that this compound can modulate signaling pathways related to cell proliferation and survival, indicating its utility in understanding cellular responses to stress and damage .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block in synthesizing novel materials with specific properties. Researchers are exploring its application in creating polymeric materials that exhibit enhanced thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The phenyl-allylidene group can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the arylidene group (position 5) and modifications to the side chain (position 3). Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Arylidene Group : Electron-donating groups (e.g., 3,4-dimethoxy in ) increase solubility but may reduce electrophilicity at the exocyclic double bond. Electron-withdrawing groups (e.g., nitro in ) enhance reactivity and biological activity.
- Position 3 Substituent : Propionic acid derivatives (target compound, ) exhibit improved water solubility compared to benzoic acid analogs (), which may influence pharmacokinetics.
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Physicochemical Data
Key Observations :
- The thioxo (C=S) carbon consistently appears near δ 193.0 across analogs .
- Higher melting points in morpholine-substituted analogs (e.g., 5a: 250–252°C) suggest stronger intermolecular interactions compared to propionic acid derivatives.
Table 4: Inhibitory Activity (IC50)
Key Observations :
Biological Activity
3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid is a thiazolidine derivative that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring fused with a propionic acid moiety and a phenyl-allylidene group. Its molecular formula is , and it has a molecular weight of 319.4 g/mol. The unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds at the active site, thereby blocking substrate access.
- Receptor Modulation : The phenyl-allylidene group enhances binding affinity to hydrophobic pockets in proteins, influencing receptor activity .
Antimicrobial Activity
Research indicates that this compound exhibits moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed weak activity against Candida albicans with a minimum inhibitory concentration (MIC) of approximately 25 µg/mL (3003 µM) .
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor effects against various cancer cell lines. It was evaluated for cytotoxicity against colon cancer cells (HCT-116) and showed promising results, indicating potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory properties , which may involve modulation of immune responses and reduction of pro-inflammatory cytokines .
Case Studies
- Antimicrobial Evaluation :
- Molecular Docking Studies :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| Thiazolidine-2-thione | Simple thiazolidine | Moderate | Low |
| Les-6614 (related derivative) | Indole-based structure | Moderate | High |
| This compound | Complex thiazolidine | Moderate | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid?
- The compound is synthesized via condensation of aromatic aldehydes with thiazolidinone precursors. A typical method involves refluxing 3-formyl-indole derivatives with 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate, followed by recrystallization to isolate the product . Alternative routes include Knoevenagel reactions between oxocompounds and rhodanine derivatives under acidic or basic conditions .
Q. How is the structural identity of this compound confirmed experimentally?
- Structural characterization employs spectroscopic techniques:
- 1H/13C NMR to confirm substitution patterns and conjugation.
- IR spectroscopy to identify carbonyl (C=O) and thioxo (C=S) groups.
- X-ray crystallography for definitive stereochemical analysis (if crystals are obtainable) .
- Purification via recrystallization from acetic acid/ethanol mixtures ensures analytical-grade purity .
Q. What biological activities are associated with thiazolidinone derivatives structurally similar to this compound?
- Analogous compounds exhibit antimicrobial, antioxidant, and anti-inflammatory activities. For example, thiazolidinones with azo linkages show efficacy against Staphylococcus aureus and Escherichia coli via mechanisms involving membrane disruption . Activity assessment typically involves:
- Microbial inhibition assays (e.g., disk diffusion).
- Free radical scavenging tests (e.g., DPPH assay) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Yield optimization requires systematic parameter adjustments:
- Solvent selection : Acetic acid enhances electrophilic attack in condensation steps , while DMF improves solubility of aromatic intermediates .
- Catalyst screening : Sodium acetate accelerates cyclization, but piperidine or morpholine may improve regioselectivity in Knoevenagel reactions .
- Temperature control : Prolonged reflux (>3 hours) ensures complete ring closure but risks side-product formation .
Q. What computational strategies aid in designing novel derivatives of this compound?
- Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites for functionalization .
- Reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states to identify energetically favorable pathways .
- Molecular docking screens derivatives for binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How can contradictory data on biological activity be resolved?
- Discrepancies often arise from:
- Assay variability : Differences in microbial strains, compound concentrations, or incubation times .
- Structural impurities : Incomplete purification (e.g., residual solvents) may skew results. Validate purity via HPLC before testing .
- Synergistic effects : Co-administered reagents (e.g., adjuvants) may modulate activity. Use dose-response curves to isolate compound-specific effects .
Q. What advanced techniques elucidate the mechanism of thioxo-thiazolidinone interactions with biological targets?
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
- Time-resolved fluorescence spectroscopy tracks conformational changes in enzymes upon inhibitor binding.
- Electron paramagnetic resonance (EPR) detects radical scavenging activity in antioxidant assays .
Methodological Notes
- Synthesis reproducibility : Ensure anhydrous conditions during rhodanine acylation to prevent hydrolysis .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
